molecular formula C20H22ClNO B064169 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride CAS No. 169104-86-3

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride

Cat. No.: B064169
CAS No.: 169104-86-3
M. Wt: 327.8 g/mol
InChI Key: CIJLMNDNUOEELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H22ClNO and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

169104-86-3

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;hydrochloride

InChI

InChI=1S/C20H21NO.ClH/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;/h1-10,17-18,21H,11-14H2;1H

InChI Key

CIJLMNDNUOEELM-UHFFFAOYSA-N

SMILES

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Synonyms

7,7-DIPHENYL-OCTAHYDRO-ISOINDOL-4-ONE HYDROCHLORIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3aRS,7aRS)-7,7-diphenyl-2-vinyloxycarbonyl-4-perhydroisoindolone (177 g) is treated with a 5.7N solution (1,000 cc) of hydrochloric acid in dry dioxane for 30 minutes at 20° C. The solution is concentrated to dryness under reduced pressure (2.7 kPa) and the residue is taken up in ethanol (500 cc) and the reaction mixture is stirred at 60° C. for 30 minutes and then cooled to +5° C. The crystals obtained are drained, washed with ethanol (50 cc) and dried. (3aRS,7aRS)-7,7-diphenyl-4-perhydroisoindolone hydrochloride (130 g) melting at 270° C. is obtained.
Name
(3aRS,7aRS)-7,7-diphenyl-2-vinyloxycarbonyl-4-perhydroisoindolone
Quantity
177 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(3aRS,7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone (150 g), methanol (1,500 cc) and 1N hydrochloric acid (450 cc) are added to 10% palladiumon-charcoal (15 g); the reaction mixture is hydrogenated, with stirring, at ambient temperature and under atmospheric pressure. After a reaction time of 5 hours, the theoretical volume of hydrogen has been absorbed; the reaction mixture is filtered and the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa); the residue is crystallized from ethanol (200 cc); the crystals obtained are drained, washed with ethanol (50 cc) and dried. (3aRS,7aRS)-7,7-diphenyl-4-perhydroisoindolone hydrochloride (110 g) melting at 270° C. with decomposition is obtained.
Name
(3aRS,7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladiumon-charcoal
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(3aRS,7aRS)-2-Benzyl-7,7-diphenylperhydro-4-isoindolone (150 g), methanol (1500 cc) and 1N hydrochloric acid (450 cc) are added to palladinized charcoal (10% palladium) (15 g); the reaction mixture is hydrogenated with stirring at room temperature and at atmospheric pressure. After 5 hours' reaction, the theoretical volume of hydrogen has been absorbed; the reaction mixture is filtered, then concentrated to dryness under reduced pressure (2.7 kPa); the residue is crystallized in ethanol (200 cc). The crystals obtained are drained, washed with ethanol (50 cc) and dried. (3aRS,7aRS)-7,7-Diphenylperhydro-4-isoindolone hydrochloride (110 g), m.p. 270° C. with decomposition, is obtained.
Name
(3aRS,7aRS)-2-Benzyl-7,7-diphenylperhydro-4-isoindolone
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g of (3aRS, 7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone, 1500 cm3 of methanol and 450 cm3 of 1N hydrochloric acid are added to 15 g of 10% palladium on carbon; the reaction mixture is hydrogenated, with stirring, at room temperature and under atmospheric pressure. The theoretical volume of hydrogen is absorbed after reacting for 5 hours; the reaction mixture is filtered and then concentrated to dryness under reduced pressure (2.7 kPa); the residue is crystallized from 200 cm3 of ethanol; the crystals obtained are drained, washed with 50 cm3 of ethanol and dried. 110 g of (3aRS, 7aRS)-7,7-diphenyl-4-perhydroisoindolone hydrochloride are obtained; melting point 270° C., with decomposition.
Name
(3aRS, 7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.